molecular formula C10H13N3O B2460484 N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide CAS No. 2305308-51-2

N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide

カタログ番号 B2460484
CAS番号: 2305308-51-2
分子量: 191.234
InChIキー: QSWPFNFYZYMAMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by A. P. Kozikowski and his colleagues at Georgetown University, and since then, it has been extensively studied for its potential therapeutic applications.

作用機序

MPEP acts as a selective antagonist of the N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide has been implicated in various neurological and psychiatric disorders, and MPEP's ability to block this receptor has been shown to have therapeutic effects in animal models of these disorders.
Biochemical and Physiological Effects:
MPEP's blockade of the N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide receptor has been shown to have various biochemical and physiological effects. It reduces the release of glutamate, a neurotransmitter that is implicated in various neurological disorders. It also reduces the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal plasticity and has been implicated in the pathophysiology of various neurological and psychiatric disorders. MPEP has also been shown to reduce the expression of pro-inflammatory cytokines, which are implicated in neuroinflammation and neurodegeneration.

実験室実験の利点と制限

MPEP's selective antagonism of the N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide receptor makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on MPEP. One area of focus is the development of more potent and selective N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide antagonists that can overcome the limitations of MPEP. Another area of focus is the identification of biomarkers that can predict the response to MPEP in different neurological and psychiatric disorders. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of MPEP in humans, particularly in the treatment of addiction and schizophrenia.

合成法

MPEP can be synthesized through a multi-step process starting from 6-methylpyrazine-2-carboxylic acid. The acid is first converted into the corresponding acid chloride, which is then reacted with 2-aminoethyl acrylate to give the desired product.

科学的研究の応用

MPEP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Fragile X syndrome, schizophrenia, and addiction. It has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. In Fragile X syndrome, MPEP has been found to reduce hyperactivity and improve cognitive function. In schizophrenia, it has been shown to reduce the positive symptoms of the disease, such as hallucinations and delusions. In addiction, MPEP has been studied as a potential treatment for cocaine and alcohol dependence.

特性

IUPAC Name

N-[2-(6-methylpyrazin-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-3-10(14)12-5-4-9-7-11-6-8(2)13-9/h3,6-7H,1,4-5H2,2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWPFNFYZYMAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。